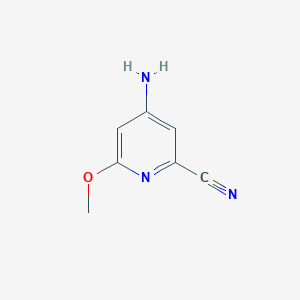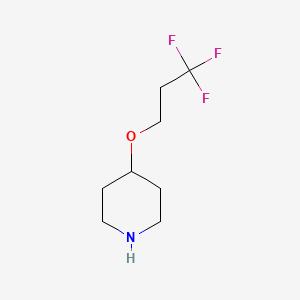![molecular formula C13H13BO3 B2985554 [2-(Phenoxymethyl)phenyl]boronic acid CAS No. 729558-57-0](/img/structure/B2985554.png)
[2-(Phenoxymethyl)phenyl]boronic acid
Übersicht
Beschreibung
[2-(Phenoxymethyl)phenyl]boronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
Wissenschaftliche Forschungsanwendungen
[2-(Phenoxymethyl)phenyl]boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
The primary target of [2-(Phenoxymethyl)phenyl]boronic acid is the palladium (0) catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, which is widely used in organic synthesis .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its target, the palladium (0) catalyst, through a process called transmetalation . In this process, the boronic acid, which is a formally nucleophilic organic group, is transferred from boron to palladium . This results in the formation of a new palladium-carbon bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction, in which this compound participates, affects the carbon-carbon bond formation pathway . This reaction allows for the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Pharmacokinetics
It’s known that boronic esters, such as this compound, are generally stable and readily prepared . These properties suggest that the compound may have good bioavailability, although further studies are needed to confirm this.
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, contributing to the advancement of organic synthesis .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound participates, requires mild and functional group tolerant reaction conditions . Additionally, the stability of this compound can be affected by air and moisture . Therefore, the compound’s action, efficacy, and stability can be influenced by factors such as temperature, humidity, and the presence of other chemical groups .
Safety and Hazards
Zukünftige Richtungen
Boronic acids have found widespread use in molecular sciences, ranging from synthetic organic and supramolecular chemistry to medicinal chemistry and chemical biology . Their broad applications and increasing interest suggest a promising future for the development and application of “[2-(Phenoxymethyl)phenyl]boronic acid” and related compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Phenoxymethyl)phenyl]boronic acid typically involves the reaction of phenylboronic acid with phenoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Phenoxymethyl)phenyl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield boronic esters, while reduction can produce boronate esters.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group directly attached to the boron atom.
3-Formylphenylboronic acid: Contains a formyl group on the phenyl ring, which can influence its reactivity and applications.
4-Formylphenylboronic acid: Similar to 3-formylphenylboronic acid but with the formyl group in a different position on the phenyl ring.
Uniqueness
[2-(Phenoxymethyl)phenyl]boronic acid is unique due to the presence of the phenoxymethyl group, which can enhance its reactivity and specificity in certain applications. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
[2-(phenoxymethyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO3/c15-14(16)13-9-5-4-6-11(13)10-17-12-7-2-1-3-8-12/h1-9,15-16H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BROFDLKZYPPYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-[4-(morpholin-4-ylsulfonyl)benzyl]acetamide](/img/structure/B2985471.png)
![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2985474.png)
![2-(4-fluorophenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2985475.png)



![6-(3-Methoxyphenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2985485.png)

![N-(3-fluoro-4-methylphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2985489.png)
![N-[6-phenyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridin-3-yl]cyclopropanecarboxamide](/img/structure/B2985490.png)
![N~2~-[3-(dimethylamino)propyl]-N~4~-(4-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2985491.png)
![2-((5-oxo-4,5,6,7,8,9-hexahydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-propylacetamide](/img/structure/B2985492.png)
